N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-2-1-8-21-16(12)13-7-9-26-11-13/h1-9,11,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBDFHSDBKWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a series of reactions that introduce the benzenesulfonamide group. Common reagents used in these steps include organometallic catalysts, halogenating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions, leading to the formation of sulfoxides and N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, N-oxides, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Compound Overview
- Molecular Formula : C17H13F3N2O3S2
- Molecular Weight : 414.42 g/mol
- IUPAC Name : N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antiviral Activity
Compounds with similar structures have demonstrated antiviral properties, particularly against hepatitis C virus (HCV). For instance, derivatives have shown efficacy against HCV NS5B polymerase with IC50 values in the low micromolar range (around 0.26 μM) .
Antimicrobial Properties
The sulfonamide group suggests significant antimicrobial potential. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. In vitro assays have indicated that related compounds exhibit significant antibacterial activity against various strains, including resistant bacteria .
Anti-inflammatory Effects
Compounds containing pyridine and thiophene rings have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. IC50 values for these compounds often range from 44.81 to 55.65 μg/mL in COX-2 inhibition assays, indicating their potential as anti-inflammatory agents .
Study 1: Antiviral Efficacy
In a controlled study, a derivative of this compound was tested against HCV in cell cultures, yielding an EC50 of approximately 31.9 μM. This demonstrates significant antiviral activity compared to standard antiviral agents .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial efficacy .
Data Tables
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Biological Activity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Pyridine ring : Known for its ability to interact with biological targets.
- Thiophene ring : Contributes to the compound's electronic properties and enhances biological interactions.
- Trifluoromethoxy group : This moiety is associated with increased lipophilicity, potentially improving membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- Compounds containing the 1,2,4-oxadiazole ring, which is structurally similar to this compound, have shown inhibitory effects on various enzymes including:
- Anticancer Activity :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Biological Activity | IC50 Value | Target Enzyme/Pathway |
|---|---|---|---|
| Compound A | Anticancer | 92.4 µM | Various cancer cell lines |
| Compound B | Anti-inflammatory | Not specified | COX-1 and COX-2 inhibition |
| Compound C | SIRT2 inhibition | Not specified | Neurodegenerative pathways |
Case Studies
-
Antitumor Efficacy :
A study evaluated a series of substituted benzamides similar to this compound. These compounds exhibited significant antitumor activity in vitro against multiple human cancer cell lines, demonstrating their potential as therapeutic agents . -
Mechanistic Insights :
Research highlighted the role of the trifluoromethoxy group in enhancing the binding affinity of these compounds to target proteins involved in cancer progression and inflammation. This was evidenced by molecular docking studies that predicted favorable interactions with target enzymes.
Q & A
(Basic) What are the key structural features of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how do they influence its chemical reactivity?
The compound integrates a thiophene ring , pyridine ring , and benzenesulfonamide group , each contributing distinct electronic and steric properties. The trifluoromethoxy (-OCF₃) group is electron-withdrawing, enhancing electrophilic substitution reactivity at the benzene ring. The thiophene moiety introduces π-π stacking potential, while the pyridine nitrogen facilitates coordination with metal catalysts or hydrogen bonding in biological targets. These features collectively influence solubility, stability, and reactivity in synthetic or biological contexts .
(Basic) What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Step 1 : Preparation of 2-(thiophen-3-yl)pyridine-3-methylamine via Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 2 : Reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.
- Step 3 : Purification via column chromatography or recrystallization.
Key reagents include organometallic catalysts (e.g., Pd(PPh₃)₄), halogenating agents, and sulfonyl chlorides. Reactions require inert atmospheres and controlled temperatures (0–80°C) .
(Advanced) How can researchers optimize synthetic yields in multi-step reactions for this compound?
Optimization strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency in thiophene-pyridine intermediate synthesis.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity.
- Purification : Continuous flow reactors reduce side products; automated flash chromatography ensures high purity.
- Scale-Up : Use of microreactors for exothermic steps and crystallization under controlled cooling rates to maximize yield .
(Advanced) What strategies resolve contradictions in reported biological activity data across studies?
- Structural Validation : Confirm compound identity via HRMS and ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) to rule out impurities .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., HCV NS5B polymerase inhibition at 0.26 µM vs. 92.4 µM for anticancer analogs).
- SAR Analysis : Evaluate substituent effects (e.g., thiophene-3-yl vs. thiophene-2-yl) using analogs from comparative tables .
(Advanced) How does substitution on the pyridine and thiophene rings affect biological activity?
- Pyridine Substitution : 3-Position methylation (vs. 2-position) increases steric hindrance, reducing binding to flat enzymatic pockets (e.g., SIRT2 inhibition).
- Thiophene Position : Thiophen-3-yl derivatives show higher antiviral activity (IC₅₀ = 0.26 µM) than thiophen-2-yl analogs due to optimal π-orbital alignment with HCV NS5B .
(Basic) What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm).
- HRMS : Confirms molecular weight (414.42 g/mol) with <2 ppm error.
- FTIR : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
(Advanced) What computational methods predict binding interactions with HCV NS5B polymerase?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models compound placement in the NS5B active site.
- MD Simulations : GROMACS assesses stability of sulfonamide-enzyme hydrogen bonds over 100-ns trajectories.
- QSAR : CoMFA/CoMSIA correlates trifluoromethoxy position with IC₅₀ values .
(Basic) What are the documented biological targets and pathways influenced by this compound?
- Antiviral : Inhibition of HCV NS5B RNA-dependent RNA polymerase (IC₅₀ ~0.26 µM).
- Antimicrobial : Sulfonamide-mediated dihydropteroate synthase (DHPS) inhibition.
- Apoptosis Induction : Caspase-3 activation in cancer cell lines via mitochondrial pathways .
(Advanced) How do solvent polarity and catalyst choice impact regioselectivity in pyridine-thiophene core functionalization?
- Solvent Effects : DMF stabilizes charged intermediates, favoring C-5 substitution on pyridine.
- Catalysts : Pd(OAc)₂ with XPhos ligand directs Suzuki coupling to the thiophene-3-position over 2-position.
- Temperature : Lower temps (0–25°C) reduce side reactions during sulfonamide bond formation .
(Advanced) What in vitro/in vivo models evaluate antiviral efficacy against HCV?
- In Vitro : HCV subgenomic replicon assays (Huh-7 cells) measure RNA replication inhibition.
- In Vivo : Humanized liver mice (FRG model) assess viral load reduction via qRT-PCR.
- Toxicity Screening : Primary hepatocyte viability assays (MTT) confirm selectivity indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
